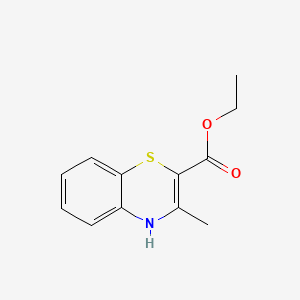

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZIRXVLKKERGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C2S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227116 | |

| Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666119 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7625-01-6 | |

| Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ637VI0V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: A Technical Whitepaper

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzothiazine scaffold is a core structural motif in a variety of pharmacologically active agents, exhibiting a wide spectrum of biological activities.[1][2][3] This document details the prevalent synthetic methodology, elucidates the underlying reaction mechanism, presents a step-by-step experimental protocol, and outlines the characterization of the final product. Designed for researchers, medicinal chemists, and drug development professionals, this guide aims to provide both the theoretical principles and practical insights necessary for the successful laboratory synthesis of this valuable compound.

Introduction: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine nucleus, a heterocyclic system featuring a benzene ring fused to a thiazine ring, is a privileged scaffold in drug discovery.[1][4] Its unique three-dimensional structure, characterized by a fold along the nitrogen-sulfur axis, allows its derivatives to interact with a diverse array of biological targets.[3] Consequently, compounds incorporating this motif have demonstrated a remarkable range of pharmacological properties, including antihypertensive, antimicrobial, anti-inflammatory, antioxidant, and antitumor activities.[2][5][6][7]

This compound serves as a key intermediate for the elaboration of more complex pharmaceutical agents. The ester and methyl functionalities at the C-2 and C-3 positions, respectively, provide reactive handles for further molecular modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The synthesis of this specific derivative is therefore a foundational process for laboratories engaged in the development of novel therapeutics based on the 1,4-benzothiazine core.

Synthetic Strategy and Core Mechanism

The most direct and widely employed method for synthesizing 2,3-disubstituted 4H-1,4-benzothiazines is the condensation reaction between a 2-aminothiophenol and a β-dicarbonyl compound, such as a β-ketoester.[1][8][9] This approach is favored for its operational simplicity, high atom economy, and consistently good yields.

The synthesis of the target compound, this compound, is achieved through the reaction of 2-aminothiophenol with ethyl acetoacetate. The reaction proceeds via a cascade of nucleophilic addition, cyclization, and dehydration steps.

Mechanistic Elucidation

The reaction mechanism can be broken down into three key stages:

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the highly reactive thiol group (-SH) of 2-aminothiophenol on the electrophilic keto-carbon of ethyl acetoacetate. This forms a transient hemithioacetal intermediate.

-

Intramolecular Cyclization: The amino group (-NH2) of the same molecule then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon. This step results in the formation of a six-membered heterocyclic ring, the core of the benzothiazine structure.

-

Dehydration: The final step involves the elimination of two molecules of water (dehydration) from the cyclic intermediate to form the stable, conjugated enamine system of the final 4H-1,4-benzothiazine product.

This sequence highlights the elegant orchestration of the inherent reactivity of the starting materials to construct the target heterocyclic system in a single synthetic operation.

Visualizing the Synthesis

Overall Reaction Scheme

The following diagram illustrates the condensation of 2-aminothiophenol with ethyl acetoacetate to yield the target product.

Caption: Stepwise mechanism of 1,4-benzothiazine formation.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale. All operations should be conducted in a well-ventilated fume hood.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume / Mass |

| 2-Aminothiophenol | 125.19 | 10 | 1.25 g (1.1 mL) |

| Ethyl Acetoacetate | 130.14 | 10 | 1.30 g (1.27 mL) |

| Absolute Ethanol | 46.07 | - | 20 mL |

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (10 mmol, 1.25 g).

-

Reagent Addition: Add absolute ethanol (20 mL) to dissolve the starting material, followed by the dropwise addition of ethyl acetoacetate (10 mmol, 1.30 g) at room temperature with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 3-4 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid product will often precipitate. If not, reduce the solvent volume by half using a rotary evaporator.

-

Purification: Filter the resulting solid product using a Büchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified solid product under vacuum to obtain this compound as a crystalline solid.

Product Characterization

Confirmation of the product's identity and purity is crucial. The following data are representative for the title compound.

| Property | Description / Value |

| Molecular Formula | C₁₂H₁₃NO₂S [10] |

| Molecular Weight | 235.30 g/mol |

| Appearance | Yellow to orange-red crystalline solid [9] |

| Melting Point | 128-130 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.40 (t, 3H, -OCH₂CH₃), 2.45 (s, 3H, -CH₃), 4.35 (q, 2H, -OCH₂CH₃), 6.80-7.20 (m, 4H, Ar-H), 8.50 (s, 1H, -NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.5, 20.1, 61.2, 115.8, 122.5, 123.0, 125.4, 126.8, 129.5, 141.2, 145.0, 165.5 |

| IR (KBr, cm⁻¹) | 3280 (N-H stretch), 1650 (C=O ester stretch), 1580 (C=C stretch), 1250 (C-O stretch) |

| Mass Spec (ESI+) | m/z: 236.07 [M+H]⁺ |

Safety and Handling

-

2-Aminothiophenol: This compound has a strong, unpleasant odor and is toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl Acetoacetate: Flammable liquid and vapor. Keep away from heat and open flames.

-

Ethanol: Highly flammable liquid.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The condensation of 2-aminothiophenol and ethyl acetoacetate provides a reliable and efficient route for the synthesis of this compound. This guide has outlined the critical aspects of this synthesis, from the mechanistic underpinnings to a practical, step-by-step laboratory protocol and characterization data. The methodology described herein serves as a robust foundation for researchers aiming to produce this versatile heterocyclic building block for applications in medicinal chemistry and drug development.

References

-

Singh, D., Kumar, D., & Singh, D. (2018). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. RSC Advances, 8(46), 26143-26153. Available from: [Link]

-

Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1), 1-20. Available from: [Link]

-

Gupta, R., & Gupta, A. K. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061-1073. Available from: [Link]

-

Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available from: [Link]

-

IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H-1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts. Available from: [Link]

-

Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing. Available from: [Link]

-

Anonymous. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC - NIH. Available from: [Link]

-

Otsuka, M., et al. (1991). Synthesis and biological activities of new 1,4-benzothiazine derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2888-2895. Available from: [Link]

-

Kamal, A., et al. (2017). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current organic synthesis, 14(6), 806-827. Available from: [Link]

-

Gupta, R. (2006). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Fu, L., Xu, J., Yao, H., & Wu, X. (2009). A Synthesis of 4H-1, 4-Benzothiazines. ResearchGate. Available from: [Link]

-

Sarawgi, P., et al. (2006). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). This compound (C12H13NO2S). PubChemLite. Available from: [Link]

Sources

- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis and biological activities of new 1,4-benzothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijcrt.org [ijcrt.org]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C12H13NO2S) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS No: 7625-01-6)

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, structural elucidation, and explore its potential as a scaffold in drug discovery, grounded in the established pharmacological profile of the 1,4-benzothiazine class of molecules.

Core Chemical Identity

This compound is a member of the benzothiazine family, characterized by a benzene ring fused to a thiazine ring. The "1,4" designation indicates the relative positions of the sulfur and nitrogen atoms in the heterocyclic ring.

| Identifier | Value | Source |

| CAS Number | 7625-01-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₃NO₂S | [1][2][5][6] |

| Molecular Weight | 235.30 g/mol | [1][2][5] |

| IUPAC Name | This compound | [5] |

| SMILES | CCOC(=O)C1=C(C)NC2=CC=CC=C2S1 | [2] |

| InChI Key | NCZIRXVLKKERGP-UHFFFAOYSA-N | [5] |

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 143 °C | [5] |

| Boiling Point | 330.1 °C at 760 mmHg | N/A |

| Density | 1.205 g/cm³ | [5] |

| XLogP3 | 3.1 | [5] |

Synthesis and Mechanism

The primary and most established route for the synthesis of this compound involves the condensation reaction between 2-aminobenzenethiol and ethyl acetoacetate.[7][8] This reaction is a cornerstone for the formation of the 2,3-disubstituted-4H-1,4-benzothiazine core.

The reaction proceeds through an initial nucleophilic attack of the thiol group of 2-aminobenzenethiol on the keto group of ethyl acetoacetate, followed by the formation of an enamine intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable 1,4-benzothiazine ring system.

Caption: General reaction pathway for the synthesis of the target compound.

Detailed Experimental Protocols

Method A: Conventional Synthesis

This protocol is based on established methods for the synthesis of 1,4-benzothiazine derivatives from 2-aminothiophenols and β-ketoesters.[7][8]

Step 1: Reaction Setup

-

To a round-bottom flask, add 2-aminobenzenethiol (10 mmol).

-

Add ethyl acetoacetate (10 mmol).

-

Self-Validating Rationale: Using equimolar amounts of reactants ensures efficient conversion and minimizes side products. The reaction can be performed neat (without solvent) which simplifies the workup and is environmentally favorable.[7]

Step 2: Reaction Execution

-

Heat the mixture with stirring at a temperature of 100-120 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Expertise & Experience: The neat reaction often proceeds to completion within a few hours. The color of the reaction mixture typically changes, providing a visual cue of the reaction's progress.

Step 3: Product Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Add ethanol (20-30 mL) to the crude product and triturate to induce crystallization.

-

Filter the solid product and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

-

Trustworthiness: Recrystallization is a critical step to ensure the removal of unreacted starting materials and any potential side products, leading to a high-purity final compound suitable for analytical and biological studies.

Method B: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[9][10]

Step 1: Reactant Preparation

-

Adsorb a mixture of 2-aminobenzenethiol (10 mmol) and ethyl acetoacetate (10 mmol) onto a solid support such as basic alumina.[10]

-

Alternatively, dissolve the reactants in a high-boiling point solvent like DMSO.[9]

-

Causality: The solid support provides a surface for the reaction to occur and can enhance the reaction rate under microwave irradiation. A high-boiling solvent ensures that the temperature can be raised sufficiently under microwave conditions.

Step 2: Microwave Irradiation

-

Place the prepared reactants in a microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 300-500 W) for short intervals (e.g., 1-2 minutes), monitoring the reaction progress by TLC between intervals.

-

Expertise & Experience: Intermittent irradiation allows for better control of the reaction temperature and prevents potential decomposition of the product.

Step 3: Work-up and Purification

-

After completion, cool the reaction vessel.

-

If a solid support was used, extract the product with a suitable organic solvent like ethyl acetate.

-

If a solvent was used, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid and purify by recrystallization from ethanol.

-

Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis, which should match the data for the desired compound.

Caption: Pharmacological potential of the 1,4-benzothiazine scaffold.

Safety and Handling

Based on available data for this compound, the following safety precautions should be observed: [11]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound, with its readily accessible synthesis and the proven therapeutic potential of its core scaffold, represents a compound of considerable interest for further research and development. Its structural features make it an attractive candidate for derivatization and inclusion in screening libraries for a wide range of biological targets. This guide provides a foundational understanding to facilitate its synthesis, characterization, and exploration in the pursuit of novel therapeutic agents.

References

-

Amin, T. et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(5), 358-371. [Link]

- Zarghi, A. et al. (2006). Some new 1,2-benzothiazine derivatives with analgesic and anti-inflammatory activities. Farmaco, 61(4), 329-335.

- More, D. H., Patil, S. L., & Mahulikar, P. P. (2002). Microwave Assisted one Step Synthesis of Some (4h)-1,4-Benzothiazine Derivatives. Oriental Journal of Chemistry, 18(2).

- Szczęśniak-Sięga, B. M. et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Membranes, 14(2), 27.

- Amin, T. et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies.

- Szczęśniak-Sięga, B. M., & Topolska, I. (2025).

- Al-Ghorbani, M. et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports, 12(1), 1-17.

- Szczęśniak-Sięga, B. M. et al. (2024).

- Amin, T. et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. PubMed.

- Charris, J. et al. (2004). Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. Journal of Chemical Research, 2004(11), 721-723.

- Gupta, K. (2011). MICROWAVE ASSISTED FACILE SYNTHESES OF SOME SUBSTITUTED 4H-1,4-BENZOTHIAZINES. TSI Journals.

- Kumar, A. et al. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Synthesis, 15(6), 788-804.

- Bhosale, S. M. et al. (2009). Microwave assisted synthesis of 1,4-benzothiazine esters. Organic CHEMISTRY An Indian Journal, 5(3).

- Sharma, P. et al. (2015). A microwave-assisted synthesis of some new benzothiazines derivatives and their antimicrobial activity.

- Fringuelli, R., Milanese, L., & Schiaffella, F. (2006). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 5(12), 1061-1073.

- Sharma, S. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 609.

-

PubChemLite. (n.d.). This compound (C12H13NO2S). Retrieved from [Link]

- Dandia, A. et al. (2006). Synthesis of a series of 2,3-disubstituted 4H-1,4-benzothiazines and X-ray crystal structure of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate. Journal of Chemical Research, 2006(7), 446-448.

- Matulová, M. et al. (2001). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives.

- Al-Mousawi, S. M. et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.

- Al-Hourani, B. J. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2321.

- Gupta, V. K. et al. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.

- Kumar, A. et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 6985-7013.

- Kumar, A. et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC.

-

Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]

- Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry, 5(12), 1061-1073.

- Kumar, A. et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.

-

PubChem. (n.d.). Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. Retrieved from [Link]

- Akkurt, M. et al. (2005). Ethyl 3-methyl-1-oxo-4 H -1,4-benzothiazine-2-carboxylate.

- Kolosov, M. A. et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

- Kolosov, M. A. et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(21), 6485.

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. aceschem.com [aceschem.com]

- 4. 7625-01-6|Ethyl 3-methyl-4H-benzo[b][1,4]thiazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C12H13NO2S) [pubchemlite.lcsb.uni.lu]

- 7. Some new 1,2-benzothiazine derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of a series of 2,3-disubstituted 4H-1,4-benzothiazines and X-ray crystal structure of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate - ePrints Soton [eprints.soton.ac.uk]

- 9. Microwave Assisted one Step Synthesis of Some (4h)-1,4-Benzothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. tsijournals.com [tsijournals.com]

- 11. This compound - High purity | EN [georganics.sk]

An In-Depth Technical Guide to the Molecular Structure of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of a wide array of pharmacologically active compounds.[1] Its inherent structural features, including a non-planar, flexible thiazine ring fused to a benzene moiety, allow for diverse substitutions and modulations of its stereoelectronic properties. This versatility has been exploited to develop agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate serves as a key exemplar of this class, embodying the foundational structure from which numerous derivatives with therapeutic potential can be elaborated. This guide provides a detailed exploration of its molecular architecture, synthesis, and characterization, offering a technical foundation for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

I. Molecular Architecture and Conformational Landscape

The molecular structure of this compound is characterized by a dihydropyran ring fused to a benzene ring, with a sulfur and a nitrogen atom at positions 1 and 4 of the heterocyclic ring, respectively. The presence of a methyl group at position 3 and an ethyl carboxylate group at position 2 introduces specific stereochemical and electronic features that influence the molecule's overall conformation and reactivity.

While a crystal structure for the title compound is not publicly available, the X-ray crystallographic data of the closely related Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate provides significant insights into the expected molecular geometry.

A. Key Structural Features

The core 4H-1,4-benzothiazine ring system is not planar. The six-membered thiazine ring typically adopts a boat conformation . This conformation arises from the puckering of the ring to accommodate the different bond lengths and angles of the constituent atoms, particularly the C-S and C-N bonds.

Below is a diagram illustrating the fundamental molecular structure.

Caption: Molecular structure of this compound.

B. Conformational Analysis

The boat conformation of the thiazine ring is a critical determinant of the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The substituents on the ring will occupy either axial or equatorial positions, influencing the steric and electronic environment of the molecule. The interconversion between different boat and twist-boat conformations is typically a low-energy process, allowing the molecule to adopt various shapes in solution.

II. Synthesis of the Core Scaffold: A Mechanistic Perspective

The most common and efficient method for the synthesis of this compound is the condensation reaction between 2-aminothiophenol and ethyl acetoacetate . This reaction can be performed under various conditions, including conventional heating and microwave irradiation, with the latter often providing higher yields and shorter reaction times.

A. The Reaction Mechanism

The reaction proceeds through a multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzothiazine scaffold is a well-regarded pharmacophore, known to exhibit a wide range of biological activities.[1] Accurate spectroscopic characterization is paramount for the unequivocal identification, purity assessment, and structural elucidation of this and related compounds in drug discovery and development pipelines.

This document offers a detailed examination of the expected and observed data from key spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes tabulated data, a discussion of the spectral features, and a detailed experimental protocol for data acquisition.

Molecular Structure

The structural formula of this compound is presented below. The subsequent spectroscopic data will be interpreted in the context of this structure.

Caption: Molecular Structure of this compound

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.7 | Singlet | 1H | N-H | The N-H proton in 1,4-benzothiazines is typically observed as a broad singlet in this region. |

| ~6.4 - 6.9 | Multiplet | 4H | Aromatic-H | The four protons of the benzene ring will appear as a complex multiplet. |

| ~4.15 | Quartet | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester group are deshielded by the adjacent oxygen atom. |

| ~2.25 | Singlet | 3H | -CH₃ (at C3) | The methyl group at the C3 position is expected to be a singlet. |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester group will appear as a triplet due to coupling with the adjacent methylene protons. |

Note: The predicted chemical shifts are based on the analysis of similar compounds reported in the literature. Actual experimental values may vary slightly.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 5-6 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Similar to the ¹H NMR data, the predicted ¹³C NMR spectrum is based on the analysis of related structures.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 | C=O (ester) | The carbonyl carbon of the ester group is typically found in this region. |

| ~140-145 | Aromatic C-N & C-S | Quaternary carbons of the benzene ring attached to nitrogen and sulfur. |

| ~115-130 | Aromatic C-H & C-C | Carbons of the benzene ring. |

| ~105 | C2 (of thiazine) | The C2 carbon of the thiazine ring. |

| ~61 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester. |

| ~21 | -CH₃ (at C3) | The methyl carbon at the C3 position. |

| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |

Note: These are predicted values and should be confirmed with experimental data.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A spectral width of approximately 220-240 ppm.

-

-

Data Processing: Process the FID with an exponential multiplication function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 235.0667 | [M]⁺ (Molecular Ion) |

| 236.0740 | [M+H]⁺ |

| 258.0559 | [M+Na]⁺ |

Data predicted by computational tools available on PubChem.[2]

Fragmentation Pattern: The fragmentation of 1,4-benzothiazine derivatives often involves the cleavage of the ester group and fragmentation of the thiazine ring.[1][3]

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-500 to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Observed IR Data

An experimental FTIR spectrum is available for this compound.[4] The key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3340 | N-H | Stretching |

| ~2980 | C-H (aliphatic) | Stretching |

| ~1685 | C=O (ester) | Stretching |

| ~1580 | C=C (aromatic) | Stretching |

| ~1240 | C-O (ester) | Stretching |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Mix 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Synthesis of this compound

The synthesis of 2,3-disubstituted 4H-1,4-benzothiazines is typically achieved through the condensation of a substituted 2-aminobenzenethiol with a β-ketoester.[5][6]

Caption: General synthetic scheme for this compound.

Experimental Protocol for Synthesis

This protocol is a generalized procedure based on methods reported for similar compounds.[1][5][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzenethiol (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Reagents: Add ethyl acetoacetate (1 equivalent) to the solution.

-

Reaction Conditions: The reaction can be carried out under various conditions:

-

Work-up and Purification:

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

-

References

-

Sangvikar, M.R. et al. A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. Rasayan Journal of Chemistry, 9(4), 686-691 (2016). [Link]

-

SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4), 828-842 (2018). [Link]

-

Supporting Information for a publication by The Royal Society of Chemistry. [Link]

-

Dandia, A. et al. Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Chemical Research, 2006(7), 464-467 (2006). [Link]

-

Dandia, A. et al. Synthesis of a series of 2,3-disubstituted 4H-1,4-benzothiazines and X-ray crystal structure of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate. eprints.soton.ac.uk (2022). [Link]

-

Zhang, J. et al. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 15, 279-284 (2019). [Link]

-

3-Methyl-4H-1,4-benzothiazine-2-carboxylic acid ethyl ester - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Akkurt, M. et al. Ethyl 3-methyl-1-oxo-4 H -1,4-benzothiazine-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 61(8) (2005). [Link]

-

Li, Y. et al. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 28(14) (2023). [Link]

-

Xiao, Y. et al. Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279-284 (2019). [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]

-

This compound (C12H13NO2S). PubChem. [Link]

-

Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]

-

Arshad, M. N. et al. Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 66(7) (2010). [Link]

-

Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. PubChemLite - this compound (C12H13NO2S) [pubchemlite.lcsb.uni.lu]

- 3. raco.cat [raco.cat]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a series of 2,3-disubstituted 4H-1,4-benzothiazines and X-ray crystal structure of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate - ePrints Soton [eprints.soton.ac.uk]

- 7. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. As a significant heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development.[1][2] This document moves beyond a simple spectral interpretation, offering a detailed rationale for the observed chemical shifts, coupling constants, and multiplicities based on the molecule's electronic and structural features. We will delve into the theoretical underpinnings of the spectrum, present a robust experimental protocol for data acquisition, and provide a detailed assignment of each proton signal. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of 1,4-benzothiazine derivatives.[1][2]

Introduction: The Significance of this compound

The 1,4-benzothiazine core is a privileged heterocyclic motif found in a wide array of biologically active compounds.[1][2] These molecules exhibit a diverse range of pharmacological properties, including but not limited to, antimicrobial, antifungal, anti-inflammatory, and antipsychotropic activities.[2] this compound, in particular, serves as a key intermediate in the synthesis of more complex derivatives, making its unambiguous structural elucidation by ¹H NMR spectroscopy a critical step in synthetic and medicinal chemistry workflows.

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed atomic-level map of a molecule's structure.[3] By analyzing the chemical shifts, integration, and splitting patterns of the proton signals, we can deduce the connectivity of atoms and the electronic environment of each proton.[3][4] This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, providing the necessary insights for its confident identification and characterization.

Theoretical Prediction and Structural Analysis

Before delving into the experimental spectrum, a theoretical prediction based on the molecular structure provides a framework for interpretation. The structure of this compound, shown below, dictates the expected ¹H NMR signals.

Caption: Molecular structure of this compound.

Based on this structure, we anticipate signals corresponding to the following proton environments:

-

Aromatic Protons: Four protons on the benzene ring. Due to the fusion with the thiazine ring and the presence of the sulfur and nitrogen heteroatoms, these protons will be non-equivalent and will likely appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm).[5][6] The electron-donating nature of the sulfur and nitrogen atoms is expected to shield these protons to some extent.

-

NH Proton: One proton attached to the nitrogen atom. This proton is often broad and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[4] It is expected to appear as a broad singlet.

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group. The methylene protons are adjacent to an oxygen atom, which will deshield them, causing them to appear at a lower field (around δ 4.0-4.5 ppm) compared to the methyl protons (around δ 1.0-1.5 ppm).

-

Methyl Group Proton: The methyl group at the 3-position is attached to a double bond within the heterocyclic ring. This will result in a singlet in the upfield region of the spectrum (around δ 2.0-2.5 ppm).

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is fundamental to accurate structural elucidation. The following protocol outlines a standardized procedure for sample preparation and data acquisition.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation. The synthesis of this compound is often achieved through the reaction of 2-aminobenzenethiol with ethyl acetoacetate.[7]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for this class of compounds.

-

Concentration: Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8][9] Overly concentrated samples can lead to line broadening and difficulty in shimming.[8]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][10]

-

Final Volume: The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.[10]

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the correct frequency for ¹H nuclei.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the protons between scans.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons for each peak.

-

Caption: Experimental workflow for ¹H NMR analysis.

Detailed ¹H NMR Spectral Interpretation

The following table summarizes the predicted ¹H NMR data for this compound. The actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | ~ 6.8 - 7.5 | Multiplet | 4H | - |

| NH | ~ 8.5 - 9.0 (variable) | Broad Singlet | 1H | - |

| -O-CH₂- | ~ 4.2 | Quartet | 2H | ~ 7.1 |

| 3-CH₃ | ~ 2.3 | Singlet | 3H | - |

| -CH₂-CH₃ | ~ 1.3 | Triplet | 3H | ~ 7.1 |

Analysis of Aromatic Region (δ ~ 6.8 - 7.5 ppm)

The four protons on the benzene ring are chemically non-equivalent and will exhibit complex splitting patterns due to ortho, meta, and potentially para couplings.

-

Ortho coupling (³J): Typically in the range of 6-10 Hz.[11][12]

-

Para coupling (⁵J): Very small or often not resolved (0-1 Hz).[12]

The exact appearance will be a multiplet resulting from the overlap of these splitting patterns. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) would be required for the unambiguous assignment of each individual aromatic proton.

Analysis of the NH Proton (δ ~ 8.5 - 9.0 ppm)

The NH proton signal is often a broad singlet.[4] Its chemical shift is sensitive to hydrogen bonding, solvent, and concentration. In some cases, this peak may be difficult to observe or may be broadened into the baseline. Deuterium exchange (by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) can be used to confirm the identity of this peak, as the NH proton will be replaced by deuterium, causing the signal to disappear.

Analysis of the Ethyl Group (δ ~ 4.2 and 1.3 ppm)

This is a classic ethyl group pattern.

-

The methylene (-O-CH₂-) protons at ~4.2 ppm are split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4). The downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

The methyl (-CH₂-CH₃) protons at ~1.3 ppm are split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).

-

The coupling constant for both the quartet and the triplet will be identical (~7.1 Hz), as they are coupled to each other.[11]

Analysis of the 3-Methyl Group (δ ~ 2.3 ppm)

The methyl group at the 3-position of the benzothiazine ring has no adjacent protons, and therefore, it appears as a sharp singlet. Its chemical shift is in the expected region for a methyl group attached to an sp²-hybridized carbon.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its unambiguous identification. By understanding the theoretical basis for the observed chemical shifts and coupling patterns, and by following a rigorous experimental protocol, researchers can confidently characterize this important synthetic intermediate. This guide has provided a comprehensive framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum, serving as a valuable resource for scientists in the field of medicinal and synthetic chemistry. Further structural confirmation can be achieved through complementary techniques such as ¹³C NMR, mass spectrometry, and X-ray crystallography.[7]

References

-

A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

How to make an NMR sample. University of Durham. [Link]

-

Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. ResearchGate. [Link]

-

Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

2H-1,4-Benzothiazine-3(4H)-one. SpectraBase. [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

Interpreting ¹H NMR. OpenOChem Learn. [Link]

-

FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

NMR 5: Coupling Constants. YouTube. [Link]

-

HMNR Aromatic Coupling. YouTube. [Link]

-

Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. [Link]

-

Ethyl 3-methyl-1-oxo-4 H -1,4-benzothiazine-2-carboxylate. ResearchGate. [Link]

-

1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. ResearchGate. [Link]

-

¹H NMR Spectroscopy. University of Regensburg. [Link]

-

Coupling constants for 1H and 13C NMR. University of California, Los Angeles. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

- Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

-

CHEM 344 Shift Parameters. University of Wisconsin-Madison. [Link]

-

NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

-

This compound (C12H13NO2S). PubChemLite. [Link]

-

Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. [Link]

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). The Royal Society of Chemistry. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

Crystal structure of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

An In-Depth Technical Guide to the Crystal Structure of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzothiazine scaffold is a well-established pharmacophore, known to impart a wide array of biological activities to molecules that contain it.[1][2][3] These activities include anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties, making this structural motif a fertile ground for the development of new therapeutic agents.[2][4]

Understanding the three-dimensional structure of this molecule at an atomic level is paramount for rational drug design and for elucidating its mechanism of action. This guide will cover the synthesis, a detailed analysis of its likely crystal structure based on a closely related analogue, and the experimental protocols necessary for its study.

Synthesis and Crystallization

The synthesis of 2,3-disubstituted 4H-1,4-benzothiazines is most commonly achieved through the condensation reaction of 2-aminothiophenols with β-ketoesters or β-dicarbonyl compounds.[3][5][6] For the title compound, a robust and high-yielding synthetic route involves the reaction of 2-aminothiophenol with ethyl acetoacetate.[5] This reaction can be performed under various conditions, including microwave irradiation, which offers the benefits of short reaction times and high yields.[5][6]

The reaction proceeds via a one-pot mechanism, likely involving the initial formation of an enamine intermediate, followed by an intramolecular cyclization to form the dihydrobenzothiazine ring, which then tautomerizes to the more stable 4H-1,4-benzothiazine.

Caption: Synthetic pathway for this compound.

Obtaining single crystals suitable for X-ray diffraction is a critical step. This is typically achieved by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as ethanol or a mixture of solvents like dichloromethane/hexane.

Structural Analysis

While a definitive crystal structure for this compound is not publicly available, an in-depth analysis can be performed based on the published crystal structure of its close analogue, Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate .[5] The substitution of a hydrogen atom with a chlorine atom at the 7-position is expected to have a minor effect on the core molecular geometry but may influence crystal packing.

Molecular Geometry

The 1,4-benzothiazine molecule is characterized by a non-planar, folded structure along the N-S axis, a key feature often linked to its biological activity.[5] The thiazine ring adopts a conformation that can be described as a half-chair or sofa. The benzene ring is fused to the thiazine ring, creating a rigid bicyclic system.

Key structural features, inferred from the 7-chloro analogue, include:

-

The C-S and N-C bond lengths within the thiazine ring are consistent with single bonds.

-

The C=C bond within the thiazine ring confirms the enamine tautomer.

-

The ester group at the 2-position is largely coplanar with the adjacent C=C bond. An intramolecular hydrogen bond between the N-H group and the carbonyl oxygen of the ester helps to stabilize this conformation.[5]

Crystallographic Data

The following table summarizes the crystallographic data for the analogue, Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate.[5] This provides a foundational dataset for understanding the crystallographic properties of the title compound.

| Parameter | Value (for 7-chloro analogue)[5] |

| Chemical Formula | C₁₂H₁₂ClNO₂S |

| Formula Weight | 270.75 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234(2) |

| b (Å) | 10.567(2) |

| c (Å) | 10.987(2) |

| β (°) | 108.45(3) |

| Volume (ų) | 1236.1(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.455 |

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of the 7-chloro analogue are linked by intermolecular hydrogen bonds. The N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of the ester group of an adjacent molecule.[5] This head-to-tail interaction leads to the formation of chains or ribbons of molecules within the crystal lattice.

The removal of the electron-withdrawing chlorine atom at the 7-position in the title compound is unlikely to alter this primary hydrogen bonding motif. However, it may subtly change other intermolecular contacts, such as C-H···π or π-π stacking interactions, potentially leading to a different crystal packing arrangement and space group.

Caption: Key molecular features and intermolecular hydrogen bonding.

Spectroscopic Characterization

The structural features are corroborated by various spectroscopic techniques:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the N-H proton (a broad singlet), the ethyl ester protons (a quartet and a triplet), and the methyl group protons (a singlet).

-

¹³C NMR: Resonances for the aromatic carbons, the C=O of the ester, and the carbons of the thiazine ring would be observed.

-

IR Spectroscopy: A sharp absorption band around 3340 cm⁻¹ would correspond to the N-H stretching vibration. A strong band around 1635 cm⁻¹ is characteristic of the ester carbonyl (C=O) group; its relatively low frequency is indicative of conjugation and the intramolecular hydrogen bond.[5]

Experimental Protocols

Synthesis of this compound[5][6]

-

Reactant Mixture: In a suitable vessel, mix 2-aminothiophenol (1.0 eq) and ethyl acetoacetate (1.0 eq).

-

Microwave Irradiation: Add a catalytic amount of an energy transfer agent like DMF. Expose the mixture to microwave irradiation (e.g., 300 W) intermittently for a total of 3-5 minutes.

-

Work-up: Monitor the reaction completion using Thin Layer Chromatography (TLC). After cooling, pour the reaction mixture onto crushed ice.

-

Purification: Collect the resulting solid by filtration, wash with 50% ethanol, and recrystallize from ethanol to yield the pure product as colored crystals.

Single-Crystal X-ray Diffraction

-

Crystal Selection: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer. Data is collected at a controlled temperature (e.g., 293 K) using a radiation source such as MoKα (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Conclusion

This compound possesses a folded, non-planar structure central to the biological profile of this class of compounds. Its solid-state architecture is likely dominated by intermolecular N-H···O=C hydrogen bonds, a feature that can be confidently inferred from the crystal structure of its 7-chloro analogue.[5] The detailed structural and synthetic information provided in this guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,4-benzothiazine scaffold.

References

-

ResearchGate. X-ray crystal structure of 1,4-benzothiazine derivative. Available at: [Link]

-

Dandia, A., Sarawgi, P., et al. (2006). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Chemical Research. Available at: [Link]

-

Sebbar, N. K., et al. (2016). Novel 1,4-benzothiazine derivatives: synthesis, crystal structure, and anti-bacterial properties. ResearchGate. Available at: [Link]

-

ResearchGate. Ethyl 3-methyl-1-oxo-4 H -1,4-benzothiazine-2-carboxylate. Available at: [Link]

-

ResearchGate. SYNTHESIS OF NEW[1][7]-BENZOTHIAZINE DERIVATIVES. (2016). Available at: [Link]

-

Akhtar, M. J., et al. (2019). 1,4-Benzothiazines-A Biologically Attractive Scaffold. PubMed. Available at: [Link]

-

PubChem. This compound (C12H13NO2S). Available at: [Link]

- Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

-

National Institutes of Health (NIH). Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Available at: [Link]

-

ResearchGate. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

-

International Journal of Creative Research Thoughts (IJCRT). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018). Available at: [Link]

-

Klepetářová, B., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and structural properties of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine motif is a privileged heterocyclic system in drug discovery, forming the core structure of numerous pharmacologically active compounds.[1] This scaffold, consisting of a benzene ring fused to a thiazine ring, imparts a unique three-dimensional conformation that is conducive to interactions with a variety of biological targets. Derivatives of 1,4-benzothiazine have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antipsychotic properties.[2][3] this compound, as a specific analogue, holds promise as a versatile intermediate for the synthesis of novel therapeutic agents. Its strategic functionalization allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Molecular Data

The foundational characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂S | [4] |

| Molecular Weight | 235.30 g/mol | [5] |

| CAS Number | 7625-01-6 | N/A |

| IUPAC Name | This compound | [4] |

| InChIKey | NCZIRXVLKKERGP-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCOC(=O)C1=C(NC2=CC=CC=C2S1)C | [4] |

Physical Properties

The physical state and properties of a compound are critical for its formulation and handling.

| Property | Value | Source |

| Melting Point | 143 °C | |

| Boiling Point | 330.1 °C at 760 mmHg | |

| Density | 1.205 g/cm³ | |

| Water Solubility | 17.9 µg/mL | |

| XLogP3 | 3.13680 |

Insight: The high melting point suggests a stable crystalline lattice. The low water solubility and high predicted logP value indicate a lipophilic nature, which has implications for its absorption and distribution in biological systems. Formulation strategies, such as the use of co-solvents or amorphous dispersions, may be necessary to enhance its bioavailability.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structure elucidation. Based on the analysis of the oxidized analogue, Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate, the following proton (¹H) and carbon (¹³C) NMR spectral data are anticipated.[6]

¹H NMR (300 MHz, CDCl₃):

-

δ 1.38 (t, J=7 Hz, 3H, CH₃): Triplet corresponding to the methyl protons of the ethyl ester.

-

δ 1.98 (s, 3H, CH₃): Singlet attributed to the methyl group at position 3 of the benzothiazine ring.

-

δ 4.34 (m, 2H, CH₂): Multiplet for the methylene protons of the ethyl ester.

-

δ 7.04–7.86 (m, 4H, Ar-H): Aromatic protons of the benzene ring.

-

δ 11.25 (s, 1H, NH): Singlet for the amine proton at position 4.

¹³C NMR (75 MHz, CDCl₃):

-

δ 14.6, 21.0: Carbons of the two methyl groups.

-

δ 61.1: Methylene carbon of the ethyl ester.

-

δ 118.7, 123.4, 125.3, 130.0, 132.1, 134.2: Aromatic carbons.

-

δ 153.4: Carbonyl carbon of the ester.

-

δ 165.5: Quaternary carbon at position 2 of the benzothiazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a closely related chloro-analogue, ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate, shows characteristic absorption bands at:[7]

-

3340 cm⁻¹ (N-H stretch): Indicative of the amine group.

-

1635 cm⁻¹ (C=O stretch): Corresponding to the ester carbonyl group. The lower than expected frequency suggests the influence of intramolecular hydrogen bonding.[7]

-

1600, 1575 cm⁻¹ (aromatic C-C stretch): Characteristic of the benzene ring.

-

1300, 1260 cm⁻¹ (C-O stretch): Associated with the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Predicted mass-to-charge ratios (m/z) for various adducts of the title compound are available.[4] The high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. While the crystal structure of the title compound is not yet reported, the structure of its 7-chloro analog has been determined.[7] This data reveals that the 1,4-benzothiazine ring adopts a non-planar conformation.

Furthermore, the crystal structure of the oxidized derivative, Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate, has been elucidated.[6] In this structure, the crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds between the NH group and the sulfoxide oxygen atoms.[6]

Visualization of the Core Benzothiazine Structure:

Caption: Molecular structure of the title compound.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the electron-rich benzene ring, the nucleophilic nitrogen and sulfur atoms of the thiazine ring, and the electrophilic ester group.

Synthesis

The most common and efficient method for the synthesis of 2,3-disubstituted 4H-1,4-benzothiazines is the condensation of 2-aminothiophenols with β-dicarbonyl compounds or β-ketoesters.[2][7][8] For the title compound, this involves the reaction of 2-aminothiophenol with ethyl acetoacetate.

Reaction Scheme:

Caption: General synthesis of the title compound.

Microwave-assisted synthesis has been shown to be an effective method for this transformation, often leading to high yields and short reaction times, even in the absence of a solvent.[7][9]

Reactivity of the Benzothiazine Ring

The 1,4-benzothiazine ring is susceptible to various chemical transformations:

-

Oxidation: The sulfur atom in the thiazine ring can be readily oxidized to a sulfoxide. As demonstrated by Akkurt et al. (2005), the reaction of the parent compound with an oxidizing agent yields Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate.[6]

-

Ring Contraction: Under the influence of nucleophiles, 1,4-benzothiazines can undergo ring contraction to form the corresponding 1,3-benzothiazole derivatives.

Reactivity of the Ester Group

The ethyl ester at position 2 is a key functional handle for further synthetic modifications. It can undergo typical ester reactions, such as:

-

Hydrolysis: Treatment with acid or base will hydrolyze the ester to the corresponding carboxylic acid. This carboxylic acid derivative can then be coupled with amines to form amides, expanding the chemical diversity of the scaffold.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group.

Experimental Protocols

This section provides a generalized protocol for the synthesis of this compound, based on established methods for this class of compounds.

Synthesis of this compound

This protocol is adapted from the general procedure described by Dandia et al. (2006).[7]

Materials:

-

2-Aminothiophenol

-

Ethyl acetoacetate

-

Ethanol (optional, for solution-phase reaction)

-

Microwave synthesizer (for microwave-assisted synthesis)

Procedure (Microwave-Assisted, Solvent-Free):

-

In a microwave-safe vessel, combine equimolar amounts of 2-aminothiophenol and ethyl acetoacetate.

-

Thoroughly mix the reactants.

-

Place the vessel in a microwave synthesizer and irradiate at a suitable power and temperature for a short duration (typically a few minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.

Self-Validating System: The purity of the final product should be assessed by TLC, melting point determination, and spectroscopic methods (NMR, IR, MS). The obtained data should be consistent with the expected values for the target compound.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its derivatives.

Hazard Identification

Based on available safety data sheets for related compounds, the following hazards may be associated with this substance:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin and serious eye irritation.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage and Disposal

-

Store in a tightly sealed container in a cool, dry place.

-

Dispose of in accordance with local, state, and federal regulations.

Potential Applications in Drug Discovery

The 1,4-benzothiazine scaffold is a cornerstone in the development of various therapeutic agents. The title compound, with its versatile functional groups, serves as an excellent starting point for the synthesis of libraries of novel compounds for biological screening. Potential therapeutic areas for derivatives of this compound include:

-

Analgesic and Anti-inflammatory Agents: The structural similarity to known anti-inflammatory drugs makes this a promising area of investigation.

-

Antimicrobial Agents: The benzothiazine nucleus is present in several compounds with antibacterial and antifungal activity.

-

Central Nervous System (CNS) Agents: The phenothiazine substructure, closely related to benzothiazine, is a hallmark of many antipsychotic drugs.

Conclusion